6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
The compound 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a derivative of the isoxazolo[5,4-b]pyridine scaffold, characterized by a carboxylic acid group at position 4, an isopropyl substituent at position 6, and a 4-isopropylbenzyl group at position 2.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-propan-2-yl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3/c1-11(2)14-7-5-13(6-8-14)9-17-18-15(20(23)24)10-16(12(3)4)21-19(18)25-22-17/h5-8,10-12H,9H2,1-4H3,(H,23,24) |
InChI Key |
RZWSIHUAUVBQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives . Similarly, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups give the corresponding isoxazolo[5,4-b]pyridines under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of metal-free synthetic routes, such as those employing Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions, can be applied .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole or pyridine rings.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen or nitro groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Sodium hydride in dimethylformamide is a typical reagent for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, anticancer, and antiproliferative activities.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones, thereby exerting its biological effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of androgens and estrogens.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Position 3 Substituents: 4-Isopropylbenzyl (hypothetical target): Expected to enhance lipophilicity and steric bulk compared to smaller groups like methyl (CAS 54709-10-3) or methoxyphenyl (CAS 1018127-33-7). This may influence membrane permeability in biological systems. Predicted pKa of 1.96 suggests moderate acidity, comparable to other carboxylic acid derivatives . Cyclopropyl (CAS 1018151-12-6): Introduces rigidity, which may improve metabolic stability in drug design contexts .
- Chlorine (CAS 54709-10-3): Electronegative and polar, likely increasing reactivity in nucleophilic substitution reactions .
Predicted vs. Experimental Data
- The 3-methoxyphenyl analog (CAS 1018127-33-7) has computationally predicted properties (density: 1.276 g/cm³; boiling point: 483.3°C), which may deviate from experimental values due to limitations in modeling steric interactions .
- Compounds with halogens (e.g., chlorine in CAS 54709-10-3) are often prioritized for crystallographic studies to aid in structure-activity relationship (SAR) analyses .
Research Implications and Gaps
- Synthetic Routes : Ethyl ester precursors (e.g., I-6373 in ) may serve as intermediates for carboxylic acid derivatives, though hydrolysis conditions require optimization to avoid ring degradation .
Biological Activity
6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 22204-76-8) is a synthetic compound characterized by its unique isoxazole and pyridine moieties. The compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol. The structure includes an isoxazole ring fused to a pyridine core, along with a carboxylic acid functional group that may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that derivatives of isoxazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Isoxazolo[5,4-b]pyridine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 16 µg/mL |
| Compound B | Staphylococcus aureus | 32 µg/mL |
| 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, the inhibition of NF-kB signaling pathways has been noted in related isoxazole derivatives.
Anticancer Activity
The anticancer properties of isoxazole derivatives have been widely studied. In vitro assays have demonstrated that certain compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes cell cycle arrest and modulation of apoptosis-related proteins.
Table 2: Anticancer Activity Results
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF7 | 45 | Apoptosis induction |
| Compound D | HCT116 | 30 | Cell cycle arrest |
| 6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | TBD | TBD |
Case Studies
Several case studies have highlighted the biological activities of isoxazolo[5,4-b]pyridine derivatives:
- Case Study on Antimicrobial Efficacy : In a study conducted by researchers at Wroclaw Medical University, a series of sulfonamide derivatives were synthesized based on the isoxazolo framework. The results indicated significant antibacterial activity against common pathogens.
- Case Study on Anticancer Properties : A study published in Molecules evaluated various isoxazole derivatives for their anticancer effects. Compounds were tested against multiple cancer cell lines with promising results indicating potential for further development as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
